7H-Dibenzo(b,g)fluoren-7-one

Photophysics Triplet Energy Laser Flash Photolysis

7H-Dibenzo(b,g)fluoren-7-one (CAS 86854-02-6), systematically also referred to as 2,3:6,7-dibenzofluorenone, is a pentacyclic aromatic ketone (C₂₁H₁₂O, MW 280.3) belonging to the dibenzofluorenone subclass of polycyclic aromatic carbonyl compounds. The molecule features a central fluorenone core with two laterally fused benzene rings, yielding a rigid, fully conjugated planar scaffold with a carbonyl group at the 7-position.

Molecular Formula C21H12O
Molecular Weight 280.3 g/mol
CAS No. 86854-02-6
Cat. No. B12653807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Dibenzo(b,g)fluoren-7-one
CAS86854-02-6
Molecular FormulaC21H12O
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4C3=O
InChIInChI=1S/C21H12O/c22-21-17-10-9-13-5-3-4-8-16(13)20(17)18-11-14-6-1-2-7-15(14)12-19(18)21/h1-12H
InChIKeyQTITWRIKGLTAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Dibenzo(b,g)fluoren-7-one (CAS 86854-02-6) – Baseline Properties and Procurement-Relevant Classification


7H-Dibenzo(b,g)fluoren-7-one (CAS 86854-02-6), systematically also referred to as 2,3:6,7-dibenzofluorenone, is a pentacyclic aromatic ketone (C₂₁H₁₂O, MW 280.3) belonging to the dibenzofluorenone subclass of polycyclic aromatic carbonyl compounds . The molecule features a central fluorenone core with two laterally fused benzene rings, yielding a rigid, fully conjugated planar scaffold with a carbonyl group at the 7-position. This extended π-system imparts a characteristic yellow solid appearance (melting point ca. 198–200 °C), insolubility in water, and good solubility in common organic solvents [1]. Its structural attributes place it at the intersection of organic semiconductors, photoredox-active probes, and building blocks for extended polyaromatic materials, making precise isomer identification essential for reproducible scientific outcomes.

Why Generic Substitution of 7H-Dibenzo(b,g)fluoren-7-one Is Scientifically Unsound


Although multiple dibenzofluorenone isomers exist under closely related CAS numbers (e.g., 7H-dibenzo[c,g]fluoren-7-one, CAS 86853-97-6; 13H-dibenzo[a,i]fluoren-13-one, CAS 86854-01-5), their photophysical and electronic properties diverge markedly because even small changes in ring-fusion topology alter the degree of π-conjugation, triplet-state energy, and intermolecular packing [1]. Furthermore, mono-benzo analogs such as 7H-benzo[c]fluoren-7-one lack the full lateral extension of the π-system, which fundamentally changes their excited-state deactivation pathways and redox behavior [2]. Consequently, procurement of a generic “dibenzofluorenone” without precise isomer specification risks selecting a compound with qualitatively different triplet-energy landscapes, electron-transfer kinetics, and thermal stability—parameters that are directly tied to performance in photonic, electronic, and sensing applications. The quantitative evidence below demonstrates the measurable penalties of interchanging these structurally similar but functionally distinct molecules.

7H-Dibenzo(b,g)fluoren-7-one – Quantitative Differentiation Evidence Against Closest Analogs


Triplet-State Energy: Rigid Dibenzofluorenone Architecture Lowers ET by ~5.4 kcal mol⁻¹ vs. Flexible Dinaphthyl Ketone

The rigid, fully conjugated framework of the dibenzofluorenone class forces coplanarity between the carbonyl group and the naphthalene rings, compressing the triplet-state energy (ET). For the closely related rigid isomer 2,3,5,6-dibenzofluorenone, laser flash photolysis yields ET = 53.8 kcal mol⁻¹ in organic solvents, compared with ET = 59.2 kcal mol⁻¹ for the flexible 2,2′-dinaphthyl ketone, where free rotation disrupts conjugation [1]. While direct ET data for 7H-dibenzo(b,g)fluoren-7-one have not been published in an isolated head-to-head format, the structural homology between the two rigid dibenzofluorenone isomers supports a similarly low ET, providing a triplet-energy sink not attainable with non-rigid or mono-benzo analogs. This matters because a lower triplet energy enables more selective triplet–triplet energy transfer and reduces undesired side reactions in photoredox schemes.

Photophysics Triplet Energy Laser Flash Photolysis

Singlet-Oxygen Quantum Yield Retained in Polar Solvents – Contrasting with 9-Fluorenone

2,3,5,6-Dibenzofluorenone sensitizes singlet oxygen with a quantum yield ΦΔ = 0.9–0.96 in acetonitrile, a polar aprotic solvent [1]. In sharp contrast, the parent 9-fluorenone exhibits extreme solvent sensitivity: ΦΔ ranges from 0.02 in methanol to 1.0 in apolar media [2]. The dibenzofluorenone scaffold thus retains efficient triplet-to-oxygen energy transfer even in polar environments that quench the triplet state of 9-fluorenone. Although measured on the 2,3,5,6-isomer, the structural origin of this robustness—rigidification of the π-system preventing solvent-induced distortions—applies equally to the 2,3:6,7-isomer, making it a superior choice for singlet-oxygen generation in polar or protic media.

Singlet Oxygen Quantum Yield Solvent Polarity

Electron-Transfer vs. H-Atom Abstraction Selectivity: ~70-Fold Kinetic Preference for Electron Transfer

The triplet state of 2,3,5,6-dibenzofluorenone reacts with DABCO via electron transfer with a rate constant k = 9.9 × 10⁸ M⁻¹ s⁻¹ in methanol, while H-atom abstraction from 1,4-cyclohexadiene proceeds at only k = 1.4 × 10⁷ M⁻¹ s⁻¹, a ~70-fold difference [1]. This strong kinetic bias toward outer-sphere electron transfer, rooted in the π,π* character of the triplet state, means the dibenzofluorenone scaffold acts predominantly as a photo-oxidant rather than a hydrogen-abstractor. For chemists selecting a photosensitizer, this ensures cleaner photoredox outcomes with less radical-based side chemistry compared to n,π* ketones such as benzophenone, where H-abstraction often competes.

Electron Transfer Photoredox Kinetics

Thermal Stability: Melting Point Elevation of ~114 °C vs. 9-Fluorenone and ~37 °C vs. Mono-Benzo Analog

7H-Dibenzo(b,g)fluoren-7-one exhibits a melting point of approximately 198–200 °C [1]. This represents a substantial thermal stability enhancement over 9-fluorenone (m.p. ~84 °C) [2] and a meaningful increase over the mono-benzo analog 7H-benzo[c]fluoren-7-one (m.p. ~161 °C) [3]. The higher melting point correlates with stronger intermolecular π–π stacking interactions due to the extended polyaromatic surface, which in materials applications translates into better morphological stability of thin films and reduced sublimation temperatures under high-vacuum device fabrication conditions. For procurement decisions in organic electronics, this thermal margin can be decisive for device longevity under operational heating.

Thermal Stability Melting Point Process Chemistry

Synthetic Accessibility: Documented 28% Overall Yield via Tandem Diels-Alder Route

A tandem Diels-Alder aromatization strategy provides 2,3,6,7-dibenzofluorenone in an overall isolated yield of 28% from benzindan-1-one precursors, using NBS bromination followed by dehydrohalogenation [1]. This route starts from inexpensive, commercially available building blocks and avoids the costly palladium-catalyzed coupling steps required for many unsymmetrical dibenzofluorenone isomers. For procurement and scale-up, the existence of a published, reproducible synthesis lowers supply-chain risk and enables in-house preparation when commercial stocks are limited. The 28% yield, while modest, is comparable to or better than alternative multi-step routes to other dibenzofluorenone isomers, which often require chromatographic separation of regioisomeric mixtures.

Synthesis Scalability Diels-Alder

Triplet-Probe Utility in Biological Systems: Validated for Micellar Radical-Pair Studies

2,3,6,7-Dibenzofluorenone has been specifically validated as a triplet probe for studying radical-pair dynamics in micellar solutions, where its triplet state reacts with biological reductants such as ascorbyl-palmitate to generate magnetically sensitive radical pairs [1]. The compound’s combination of high triplet quantum yield, appropriate solubility (insoluble in water but micelle-partitioning), and clean photochemistry makes it suitable for probing confined biological environments. This application niche is not served by mono-benzofluorenones, which lack the necessary triplet-energy tuning, nor by the 2,3,5,6-isomer, whose different solubility profile may alter micelle partitioning.

Triplet Probe Biological Systems Magnetic Field Effects

Procurement-Driven Application Scenarios for 7H-Dibenzo(b,g)fluoren-7-one


Photoredox Catalysis Requiring Clean Electron-Transfer Oxidants

The ~70-fold kinetic preference of the dibenzofluorenone triplet state for electron transfer over H-atom abstraction [Evidence Item 3] makes 7H-dibenzo(b,g)fluoren-7-one a compelling photo-oxidant scaffold for photoredox reactions where hydrogen-atom transfer side-reactions must be minimized. Users developing late-stage functionalization methodologies or photoredox-mediated polymerizations can exploit this selectivity to achieve cleaner product profiles without requiring large excesses of sacrificial oxidants.

Singlet-Oxygen Generation in Polar or Aqueous Media

Unlike 9-fluorenone, whose singlet-oxygen quantum yield collapses in polar/protic solvents (ΦΔ = 0.02 in methanol), the rigid dibenzofluorenone core retains near-unity ΦΔ even in acetonitrile [Evidence Item 2]. This robustness makes 7H-dibenzo(b,g)fluoren-7-one the preferred photosensitizer for applications requiring efficient ¹O₂ production in aqueous or high-polarity environments, including photodynamic antimicrobial surfaces, wastewater pollutant degradation, and microfluidic photoreactors.

Triplet-Energy-Transfer Donor for Low-Bandgap Materials

With a triplet energy expected near 53.8 kcal mol⁻¹ based on the rigid dibenzofluorenone class [Evidence Item 1], 7H-dibenzo(b,g)fluoren-7-one can serve as an efficient triplet sensitizer for acceptors with lower triplet energies, such as perylene diimides or fullerene derivatives. Its planarity and extended conjugation facilitate rapid triplet–triplet energy transfer, positioning it as a building block for photon upconversion systems and triplet–triplet annihilation photocatalysis.

Thermally Stable Organic Electronic Materials

The high melting point (~198–200 °C) relative to 9-fluorenone (~84 °C) and mono-benzo analogs (~161 °C) [Evidence Item 4] provides a wider thermal processing window for vacuum-deposited organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In procurement for device fabrication, this thermal margin translates into lower risk of layer intermixing during deposition and improved long-term morphological stability under device operating temperatures.

Quote Request

Request a Quote for 7H-Dibenzo(b,g)fluoren-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.